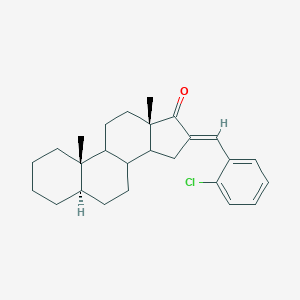
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone family. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) and has shown promising results in preclinical studies as an anticancer agent.
Aplicaciones Científicas De Investigación
Antihistaminic Activity
The compound has been studied for its potential as an antihistamine agent . It has shown promising results in protecting animals from histamine-induced bronchospasm, which is significant for conditions like allergic rhinoconjunctivitis, urticaria, and asthma. Notably, one of the synthesized compounds from this series, specifically 3-(4-chlorophenyl)-2-(2-(4-methylpiperazin-1-yl)-2-oxoethylthio)quinazolin-4(3H)-one , emerged as the most potent, offering 71.13% protection compared to the reference standard chlorpheniramine maleate .
Sedation Properties
Interestingly, the same compound that showed high antihistaminic activity also exhibited negligible sedation effects. This is particularly important as many first-generation antihistamines cause sedation and dry mouth due to their blood-brain barrier penetration and lack of receptor specificity. The low sedation effect makes it a candidate for a new class of 'non-sedative antihistamines’ .
Synthesis of Novel Compounds
The compound serves as a starting point for the synthesis of a new series of quinazolin-4(3H)-ones. These novel compounds can be synthesized by reacting 2-(3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetyl chloride with various amines, leading to potential new drugs with varied therapeutic effects .
Chemical Mediator Interaction
Histamine is a crucial chemical mediator, and its interaction with H1 receptors is involved in the pathophysiology of several allergic conditions. The compound’s ability to modulate this interaction could be key in developing treatments for these conditions .
Receptor Specificity
The compound’s structure suggests that it might have higher receptor specificity, which is desirable in drug development. Higher specificity can lead to fewer side effects and more targeted treatments .
Blood-Brain Barrier Penetration
Due to its structural features, the compound might have a reduced ability to cross the blood-brain barrier. This property is beneficial in reducing the central nervous system side effects, such as sedation, which are common with many first-generation antihistamines .
Potential for Asthma Treatment
Given its antihistaminic activity, the compound could be explored further for its efficacy in treating asthma. By preventing bronchospasm, it could provide relief for asthma patients .
Allergic Conditions Treatment
The compound’s promising results in in vivo models suggest that it could be developed into a medication for treating various allergic conditions, providing an alternative to current medications that have undesirable side effects .
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S/c1-29-18-12-10-17(11-13-18)26-22(28)19-4-2-3-5-20(19)25-23(26)30-14-21(27)15-6-8-16(24)9-7-15/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFACGNOEPVCAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430791.png)
![3-benzyl-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430792.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430796.png)
![3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430797.png)
![2-(allylsulfanyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430798.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430803.png)
![7-Tert-butyl-2,4-bis(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B430804.png)
![2-(benzylsulfanyl)-3-cyclohexyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430806.png)
![2-(benzylsulfanyl)-3-phenyl-7-propyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430807.png)
![2-[(4-bromobenzyl)sulfanyl]-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430808.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-7-propyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430811.png)
![4-(4-methoxyphenyl)-1-[(2-phenylethyl)sulfanyl]-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B430812.png)
![7-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B430813.png)
